molecular formula C7H7ClN2S B6280218 thieno[3,2-b]pyridin-7-amine hydrochloride CAS No. 2243515-74-2

thieno[3,2-b]pyridin-7-amine hydrochloride

Cat. No.: B6280218
CAS No.: 2243515-74-2
M. Wt: 186.66 g/mol
InChI Key: BYIUVHFKXPFNJO-UHFFFAOYSA-N
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Description

Thieno[3,2-b]pyridin-7-amine hydrochloride (CAS 2243515-74-2) is an organic salt with the molecular formula C7H7ClN2S and a molecular weight of 186.66 g/mol . Its molecular structure is based on the thieno[3,2-b]pyridine scaffold, a fused heterocyclic system of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile chemical intermediate and a privileged scaffold in the discovery and development of new therapeutic agents. Recent patent literature highlights its direct application in the development of treatments for familial dysautonomia, a genetic disorder . Furthermore, related thienopyridine analogues are recognized for their potent biological activities. They function as potassium channel inhibitors, specifically targeting the Kv1.3 and Kv1.5 channels, which are implicated in conditions such as autoimmune diseases, atrial fibrillation, and type-2 diabetes . Additional research on similar structural motifs has demonstrated promising antimicrobial and antifungal properties, indicating broad potential in antimicrobial drug discovery . As a building block in drug discovery programs, this compound offers researchers a pathway to explore a range of biological targets. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2243515-74-2

Molecular Formula

C7H7ClN2S

Molecular Weight

186.66 g/mol

IUPAC Name

thieno[3,2-b]pyridin-7-amine;hydrochloride

InChI

InChI=1S/C7H6N2S.ClH/c8-5-1-3-9-6-2-4-10-7(5)6;/h1-4H,(H2,8,9);1H

InChI Key

BYIUVHFKXPFNJO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C=CSC2=C1N.Cl

Purity

95

Origin of Product

United States

Strategic Methodologies for Thieno 3,2 B Pyridin 7 Amine Hydrochloride Synthesis and Derivatization

Construction of the Thieno[3,2-b]pyridine (B153574) Core Structure

Cyclocondensation Reactions in Thienopyridine Assembly

Cyclocondensation reactions represent a foundational approach to the synthesis of the thienopyridine framework. researchgate.net These reactions typically involve the formation of the pyridine (B92270) ring onto a pre-existing thiophene (B33073) or vice versa. A common strategy involves the reaction of 2-aminothiophene derivatives with dicarbonyl compounds. researchgate.net For instance, the regioselective cyclocondensation of 2-aminothiophenes with dicarbonyl compounds leads to the formation of the thieno[2,3-b]pyridine (B153569) system. researchgate.net Another approach utilizes the reaction of 3-cyanopyridine-2(1H)-thione with compounds containing a halogen atom adjacent to an active methylene (B1212753) group to construct the thieno[2,3-b]pyridine skeleton. abertay.ac.uk

A notable example is the ultrasound-promoted synthesis of 3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides through the cyclocondensation of thiophenylchalcones with aminoguanidine (B1677879) hydrochloride. researchgate.net This method highlights the use of green chemistry principles to achieve efficient synthesis. researchgate.net

Transition Metal-Catalyzed Coupling Approaches

The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of complex heterocyclic systems, including thienopyridines. nih.govresearchgate.net These methods offer high efficiency, selectivity, and functional group tolerance. researchgate.net

The Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a powerful tool in organic synthesis. wikipedia.org This reaction, typically catalyzed by palladium and a copper co-catalyst, has been successfully employed in the synthesis of thienopyridine derivatives. wikipedia.orgsoton.ac.uklibretexts.org For example, a two-step procedure has been developed to access 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes from 5- and 6-bromo-3-fluoro-2-cyanopyridines using a Sonogashira coupling as the key step. soton.ac.uk The reaction conditions are generally mild, often conducted at room temperature in the presence of a base. wikipedia.org

The Suzuki and Stille coupling reactions are also prominent methods for constructing the thienopyridine core. The Suzuki reaction involves the cross-coupling of an organoboron compound with a halide, while the Stille reaction utilizes an organotin reagent. thieme.comnih.govyoutube.com These reactions have been used to synthesize various thienopyridine derivatives. For instance, the Stille cross-coupling of 2-tributylstannyl-3-thiophenecarbaldehyde with thienylcarbamates has been used to prepare dithienopyridines. researchgate.net Similarly, the Suzuki reaction has been employed in the synthesis of thieno[3,2-d]pyrimidine (B1254671) derivatives through sequential S-NAr and Suzuki reactions. uaeu.ac.ae A comparison between Stille and Suzuki couplings for the functionalization of diazocines revealed that the Stille reaction often provides better yields with less catalyst. nih.gov

Vilsmeier-Haack Chlorination and Subsequent Transformations

The Vilsmeier-Haack reaction is a versatile method for the formylation of reactive aromatic and heteroaromatic compounds. abertay.ac.ukscirp.org In the context of thienopyridine synthesis, this reaction can be used to introduce a formyl group, which can then be transformed into other functional groups. abertay.ac.ukclockss.org A modified Vilsmeier-Haack strategy has been developed to construct π-pyridine-fused tetraarylporphyrins. thieme-connect.de The reaction of acetamidothiophenes under Vilsmeier conditions can lead to the formation of chlorothienopyridines or chlorothienopyridine-3-aldehydes, depending on the reaction conditions. clockss.org The resulting chloro derivative can then be subjected to further transformations, such as nucleophilic substitution, to introduce the desired amine functionality.

Other Heterocyclic Annulation Strategies

Beyond the aforementioned methods, other heterocyclic annulation strategies have been developed for the synthesis of the thieno[3,2-b]pyridine core. Annulation refers to the building of a new ring onto an existing one. researchgate.net One such strategy is the aza-Robinson annulation, which has been used to synthesize fused bicyclic amides. nih.gov Another approach involves the base-catalyzed intramolecular cyclization of Michael adducts prepared from aromatic o-amino esters and dialkyl acetylene (B1199291) dicarboxylates to afford thienopyridines. abertay.ac.uk These alternative strategies provide additional tools for accessing the thienopyridine scaffold with diverse substitution patterns.

Directed Functionalization at the 7-Amino Position of Thieno[3,2-b]pyridine

The 7-amino group of the thieno[3,2-b]pyridine core is a versatile handle for a wide range of chemical transformations. Its nucleophilic character allows for reactions such as acylation, amidation, alkylation, and arylation, enabling the introduction of various substituents and the construction of more complex molecular frameworks.

Acylation and Amidation Reactions for Amine Functionalization

The primary amino group of thieno[3,2-b]pyridin-7-amine (B12955) can readily undergo acylation or amidation to form the corresponding amides. These reactions are fundamental in medicinal chemistry for modifying a compound's physicochemical properties. While direct acylation examples on the 7-amino position are not extensively detailed in the provided literature, the general principles of amine chemistry apply. For instance, the reaction of an aminothienopyridine with an acyl chloride or carboxylic acid anhydride, typically in the presence of a non-nucleophilic base, would yield the desired amide.

A related procedure involves the DBU-promoted amidation of heterocyclic esters. nih.gov In this method, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) acts both as a base to form a soluble salt of the heterocyclic starting material and as a promoter for the subsequent ester-to-amide transformation with an amine. nih.gov This strategy could be adapted for thieno[3,2-b]pyridine systems, providing a valuable tool for creating amide libraries. nih.gov Similarly, the synthesis of 3-amino-N-arylthieno[2,3-b]pyridine-2-carboxamides has been achieved by reacting the corresponding aminothienopyridine precursor with N-aryl-2-chloroacetamides. nih.gov

Alkylation and Arylation Techniques for Nitrogen Substitution

The substitution of the nitrogen atom of the 7-amino group can be achieved through various alkylation and arylation techniques. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful methods for forming carbon-nitrogen bonds. wikipedia.orgresearchgate.net This reaction facilitates the coupling of amines with aryl halides, offering a broad scope for synthesizing N-aryl thieno[3,2-b]pyridines. wikipedia.org The choice of palladium catalyst, phosphine (B1218219) ligand, and base is critical and often needs to be optimized for specific substrates to achieve high yields. researchgate.netlibretexts.org For instance, the coupling of deactivated aminothiophenecarboxylates with halopyridines has been successfully performed using a catalyst system comprising Pd(OAc)₂, the Xantphos ligand, and Cs₂CO₃ as the base. researchgate.net

The Buchwald-Hartwig reaction is notable for its wide functional group tolerance and its applicability to various amine and aryl halide coupling partners. wikipedia.org Different generations of catalyst systems have been developed to handle even challenging substrates, such as C-amino-1,2,4-triazoles, which have a high coordinating ability. wikipedia.orgrsc.org

PrecursorCoupling PartnerCatalyst SystemProductReference
AminothiophenecarboxylateHalopyridinePd(OAc)₂ / Xantphos / Cs₂CO₃N-pyridinyl-aminothiophenecarboxylate researchgate.net
AmineAryl HalidePalladium / Phosphine Ligand / BaseAryl Amine wikipedia.org
3(5)-amino-1,2,4-triazoleAryl Chloride/BromidePd / NHC Ligand(Hetero)arylamino-1,2,4-triazole rsc.org

Formation of Novel Condensed Heterocyclic Systems from Thieno[3,2-b]pyridin-7-amine Precursors

The 7-amino group serves as an excellent starting point for the construction of novel fused heterocyclic systems. The Pictet-Spengler reaction, a classic method for synthesizing tetrahydroisoquinolines and related heterocycles, is a prime example. wikipedia.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an iminium ion, which then undergoes intramolecular electrophilic cyclization onto the aromatic ring. wikipedia.orgbeilstein-journals.org By analogy, thieno[3,2-b]pyridin-7-amine can be utilized in Pictet-Spengler-type reactions to generate polycyclic thienopyridine derivatives. The reaction of an aminothienopyridine with aromatic aldehydes can lead to the formation of thieno-pyridine fused thiazolo[3,2-a]pyrimidines. doaj.org

Other strategies for building fused systems include the reaction of aminothienopyridines with reagents like malononitrile (B47326) or carbon disulfide, which can lead to the formation of pyridothienopyrimidines and other complex heterocycles. sci-hub.ru The Thorpe-Ziegler isomerization is another powerful tool, where an intermediate amine can undergo cyclization to form a new ring. doaj.org These methodologies highlight the versatility of the aminothienopyridine scaffold in diversity-oriented synthesis of complex heterocyclic libraries. frontiersin.org

PrecursorReagent(s)Key ReactionFused SystemReference
2-(5-methylfuran-2-yl)ethanamineAromatic AldehydePictet-Spengler ReactionTetrahydrofuro[3,2-c]pyridine beilstein-journals.org
7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one, Potassium-(2,2-dicyano-1-phenylaminoethen-1-yl)thiolateAromatic AldehydeThorpe-Ziegler, Pictet-SpenglerThieno-pyridine fused thiazolo[3,2-a]pyrimidine doaj.org
3-cyanopyridine-2(1H)-thioneHalogenated active methylene compoundsThorpe CyclizationThienopyridine abertay.ac.uk

Exploration of Stereoselective Synthetic Pathways for Chiral Thieno[3,2-b]pyridine Analogs

The development of stereoselective synthetic methods is crucial for accessing chiral molecules with specific biological activities. For thieno[3,2-b]pyridine analogs, creating stereocenters can be achieved through various asymmetric synthesis strategies. While specific examples for the thieno[3,2-b]pyridine core are not abundant in the provided results, general approaches can be inferred.

One common strategy is the use of chiral auxiliaries. For instance, the asymmetric synthesis of chiral pyrazole (B372694) derivatives has been accomplished using tert-butanesulfinamide as a chiral auxiliary. nih.gov This method involves the condensation of the chiral auxiliary with an aldehyde to form a chiral sulfinylimine, followed by a stereoselective addition reaction. nih.gov A similar approach could be envisioned for the synthesis of chiral amines on the thieno[3,2-b]pyridine scaffold.

Another powerful technique is asymmetric catalysis. The enantioselective Michael addition of dimethyl malonate to a nitrostyrene, catalyzed by a chiral catalyst, has been used to create a chiral nitro diester, which serves as a key intermediate in a practical asymmetric synthesis of a complex aminopiperidine-fused imidazopyridine. nih.gov Such catalytic methods allow for the efficient construction of stereogenic centers with high enantiopurity. nih.gov The development of stereoselective routes often involves extensive optimization of reaction conditions, including the choice of catalyst, solvent, and temperature, to achieve high diastereoselectivity and enantioselectivity. nih.gov

Process Optimization and Scalability Considerations in Academic Synthesis

Translating a synthetic route from a small laboratory scale to a larger, multigram scale presents a unique set of challenges that require careful process optimization. nih.govnih.gov Key considerations include the cost and availability of starting materials, the efficiency and safety of each synthetic step, and the ease of purification. nih.govacs.org

For heterocyclic syntheses, reaction conditions such as temperature, reaction time, and catalyst loading must be fine-tuned to maximize yield and minimize byproduct formation. nih.gov For example, in a DBU-promoted amidation, optimizing the temperature and time can lead to high yields in a very short duration. nih.gov In palladium-catalyzed reactions, reducing the catalyst loading is often a primary goal for large-scale synthesis due to the high cost of the metal. libretexts.org

Work-up procedures are another critical aspect. Methods that are convenient on a small scale, like chromatography, can become bottlenecks in a larger-scale preparation. acs.org Therefore, developing routes that yield crystalline products that can be purified by simple filtration or recrystallization is highly desirable. nih.gov One-pot processes, where multiple transformations are carried out in a single reaction vessel, can significantly improve efficiency by reducing the number of work-up and purification steps. colab.ws A successful scale-up effort requires a thorough understanding of the reaction mechanism and potential side reactions to ensure a robust and reproducible process. nih.gov

Advanced Spectroscopic and Crystallographic Characterization of Thieno 3,2 B Pyridin 7 Amine Hydrochloride and Its Analogs

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. For thieno[3,2-b]pyridin-7-amine (B12955) hydrochloride, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete assignment of all proton and carbon resonances, confirming the connectivity and substitution pattern of the bicyclic system.

The ¹H NMR spectrum of thieno[3,2-b]pyridine (B153574) derivatives provides critical information about the electronic environment of the protons attached to the carbon framework. In a typical analysis, the chemical shifts (δ), signal multiplicity (e.g., singlet, doublet), and coupling constants (J) are determined. For the thieno[3,2-b]pyridin-7-amine core, the aromatic region of the spectrum is of particular interest.

The protons on the pyridine (B92270) and thiophene (B33073) rings resonate at distinct chemical shifts due to the differing electron densities and anisotropic effects of the fused heterocyclic system. For instance, in related thieno[3,2-b]pyridine structures analyzed in deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆), the proton on C5 (α to the pyridine nitrogen) is typically found at the most downfield position, often above 8.5 ppm, due to the deshielding effect of the adjacent nitrogen atom. mdpi.com The protons H6 and H7 on the pyridine ring, and H2 and H3 on the thiophene ring, exhibit characteristic doublet or doublet of doublets patterns, with coupling constants that are indicative of their ortho, meta, or para relationships. The presence of the amine group at the C7 position significantly influences the chemical shift of the adjacent H6 proton. The hydrochloride salt form would lead to protonation of the pyridine nitrogen, causing a general downfield shift for all protons on the pyridine ring.

Table 1: Representative ¹H NMR Data for the Thieno[3,2-b]pyridine Scaffold Note: Data is based on analogous structures and serves as a representative example. Exact chemical shifts for the title compound may vary.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 7.0 - 7.5 d ~5.2
H-3 7.6 - 8.0 d ~5.2
H-5 8.5 - 8.8 dd ~4.8, 1.6
H-6 7.3 - 7.6 dd ~8.4, 4.8

¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the thieno[3,2-b]pyridine ring system are highly dependent on their position relative to the heteroatoms (nitrogen and sulfur). Studies on a wide range of substituted thieno[3,2-b]pyridines have established the characteristic chemical shift ranges for each carbon atom. nih.gov

The carbons adjacent to the nitrogen (C5, C7a) and sulfur (C2, C3a) atoms have distinct resonances. Quaternary carbons, such as C3a, C4a, and C7a, can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The chemical shift of C7 is significantly affected by the attached amino group.

Table 2: Representative ¹³C NMR Data for the Thieno[3,2-b]pyridine Scaffold Note: Data is based on analogous structures and serves as a representative example. Exact chemical shifts for the title compound may vary.

Carbon Chemical Shift (δ, ppm)
C-2 120 - 125
C-3 125 - 130
C-3a 130 - 135
C-4a 150 - 155
C-5 145 - 150
C-6 115 - 120
C-7 155 - 160

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are essential. These techniques reveal correlations between nuclei, confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. researchgate.netrsc.org For thieno[3,2-b]pyridin-7-amine, COSY spectra would show correlations between H-2 and H-3 in the thiophene ring, and between H-5 and H-6 in the pyridine ring, confirming their connectivity. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. researchgate.nethmdb.ca Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal it is attached to, allowing for the direct assignment of all protonated carbons in the thieno[3,2-b]pyridine framework.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). researchgate.nethmdb.ca HMBC is crucial for assigning quaternary carbons and for piecing together different fragments of the molecule. For example, correlations from H-5 to carbons C-4a and C-7, or from H-2 to carbon C-3a, would definitively establish the fused ring structure. mdpi.com

Together, these 2D NMR techniques provide irrefutable evidence for the structural integrity of thieno[3,2-b]pyridin-7-amine hydrochloride.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a vital analytical technique used to determine the precise mass of a molecule, which in turn allows for the validation of its elemental composition. mdpi.com For this compound (C₇H₇ClN₂S), HRMS analysis would be performed on the protonated parent molecule, [C₇H₆N₂S+H]⁺.

The technique, often employing electrospray ionization (ESI), measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm). The theoretical exact mass of the protonated cation [C₇H₇N₂S]⁺ is calculated to be 151.03244 Da. An experimentally measured mass that matches this theoretical value provides strong evidence for the molecular formula C₇H₆N₂S, confirming the presence and number of each type of atom in the molecule.

Table 3: HRMS Data for Thieno[3,2-b]pyridin-7-amine

Ion Molecular Formula Calculated Mass (Da)

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Elucidation

Vibrational and electronic spectroscopies provide complementary information regarding the functional groups and conjugated π-electron system of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The absorption frequencies are characteristic of specific functional groups. For this compound, the IR spectrum would display several key absorption bands. The N-H stretching vibrations of the primary amine (NH₂) would appear as one or two bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the fused aromatic rings would be observed in the 1450-1650 cm⁻¹ region. The presence of the hydrochloride salt would also give rise to broad absorptions associated with the N⁺-H bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. The conjugated π-system of the thieno[3,2-b]pyridine core gives rise to characteristic absorption bands. For related aromatic heterocyclic systems like furo[2,3-b]pyridines, absorptions in the 250-390 nm range are attributed to π → π* and n → π* electronic transitions. The exact position and intensity of the absorption maxima (λ_max) are sensitive to the solvent and the substitution pattern on the rings. The amino group at C7, being an auxochrome, is expected to cause a bathochromic (red) shift of the absorption bands compared to the unsubstituted parent compound.

Solid-State Structural Determination via X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive proof of molecular structure by determining the precise arrangement of atoms in the solid state. This technique yields detailed information on bond lengths, bond angles, and intermolecular interactions.

For thienopyridine analogs, crystallographic studies have revealed that the fused bicyclic core is highly planar. mdpi.com This planarity facilitates significant intermolecular interactions, including hydrogen bonding and π-π stacking, which dictate how the molecules pack in the crystal lattice. In the case of this compound, a crystal structure would be expected to show hydrogen bonds involving the amine group, the protonated pyridine nitrogen, and the chloride counter-ion. These interactions, along with π-π stacking between the planar aromatic rings, would define the three-dimensional solid-state architecture. While a specific crystal structure for the title compound is not publicly available, analysis of closely related structures provides a clear picture of the expected solid-state conformation and packing motifs.

Analysis of Photophysical Properties: Absorption and Fluorescence Emission Characteristics

The photophysical properties of thieno[3,2-b]pyridine derivatives, which are structural analogs of this compound, are of significant scientific interest due to their potential applications in materials science and biological imaging. Research into this class of compounds reveals a strong dependence of their absorption and fluorescence characteristics on their specific molecular structure, particularly the position of substituents on the heterocyclic core.

Detailed research findings indicate that the electronic topology of these molecules plays a crucial role in their emissive properties. For instance, studies on a series of thieno[3,2-b]pyridin-5(4H)-one analogs have demonstrated a striking divergence in fluorescence behavior based on the regiochemistry of aryl substitution. researchgate.net Derivatives with an aryl group at the 2-position of the thieno[3,2-b]pyridine system are reported to be highly fluorescent, exhibiting strong and tunable emission with high quantum yields. researchgate.net In stark contrast, the corresponding 3-aryl substituted analogs show virtually no fluorescence. researchgate.net This pronounced difference highlights a site-dependent modulation of the photophysical properties, where the point of attachment of the aryl moiety dictates the emissive behavior of the molecule. researchgate.net

The observed fluorescence in the 2-aryl derivatives suggests an electronic structure that allows for efficient radiative decay from the excited state. Conversely, the negligible emission from the 3-aryl analogues points towards dominant non-radiative decay pathways, which effectively quench fluorescence. researchgate.net This on/off fluorescence behavior contingent on substituent placement is a key characteristic of this class of thienopyridine analogs.

While specific data for this compound is not extensively detailed in the reviewed literature, the principles observed in its analogs, such as the thieno[3,2-b]pyridin-5(4H)-ones, provide a foundational understanding of the structure-property relationships governing the photophysics of this heterocyclic system. The fusion of the thiophene and pyridine rings creates a unique electronic framework, and its perturbation through substitution patterns is a key strategy for tuning its optical properties. researchgate.netnih.gov

The following table summarizes the observed fluorescence behavior in isomeric thieno[3,2-b]pyridin-5(4H)-one analogs.

Table 1: Fluorescence Characteristics of Aryl-Substituted Thieno[3,2-b]pyridin-5(4H)-one Analogs

Substituent Position Fluorescence Behavior Emission Intensity
2-Aryl Strong and tunable fluorescence High
3-Aryl Negligible emission None

Data derived from studies on thieno[3,2-b]pyridin-5(4H)-one derivatives. researchgate.net

Computational and Theoretical Chemistry Investigations of Thieno 3,2 B Pyridin 7 Amine Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. For thieno[3,2-b]pyridine (B153574) systems, DFT calculations have been employed to understand their fundamental properties, such as intramolecular charge transfer. nih.gov Studies on related thienopyridine derivatives have utilized various functionals, including B3LYP, to analyze their electronic characteristics. nih.gov

The electronic properties of molecules are crucial for understanding their reactivity and interactions. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. For instance, in a study of thienopyrazine derivatives, a related class of compounds, DFT calculations at the B3LYP/6-31G** level of theory were used to determine the HOMO and LUMO energy levels, providing insights into their electronic properties and potential for use in optoelectronic applications. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. MEP maps illustrate the charge distribution within a molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This information is critical for predicting how a molecule will interact with other molecules, such as biological targets. For example, in a study of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, MEP analysis helped to understand the interaction of these compounds with the FOXM1-DBD, showing how electron density distribution influences binding. hmdb.ca

Reactivity descriptors, such as Fukui functions, can also be calculated using DFT to predict the most likely sites for electrophilic, nucleophilic, and radical attack. While specific DFT data for thieno[3,2-b]pyridin-7-amine (B12955) hydrochloride is not extensively available in the literature, the principles from studies on analogous thienopyridine systems demonstrate the utility of this method in predicting reactivity. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties of a Thienopyridine Analog

PropertyValueMethodReference
HOMO Energy-6.35 eVB3LYP/6-31G nih.gov
LUMO Energy-0.23 eVB3LYP/6-31G nih.gov
Energy Gap6.12 eVB3LYP/6-31G** nih.gov

Note: The data presented is for a related thienopyrazine compound and is illustrative of the types of parameters obtained from DFT calculations.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. The thieno[3,2-b]pyridine scaffold has been the subject of numerous docking studies to explore its potential as an inhibitor of various protein kinases, which are crucial targets in cancer therapy.

Docking studies have revealed that the thieno[3,2-b]pyridine core can exhibit variable binding modes within the ATP-binding site of different kinases. nih.govmdpi.com This flexibility allows for the design of highly selective inhibitors. For example, derivatives of thieno[3,2-b]pyridine have been designed and evaluated as inhibitors of c-Met and VEGFR2, two important receptor tyrosine kinases involved in cancer progression. nih.govresearchgate.net Docking simulations of 1-aryl-3-[(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas into the VEGFR-2 active site have been performed to analyze their binding modes and rationalize their inhibitory activity. nih.gov These studies have highlighted the importance of specific interactions, such as hydrogen bonds and hydrophobic contacts, with key amino acid residues in the kinase domain.

In one study, the docking of thieno[3,2-b]pyridine-based inhibitors into the active site of Haspin kinase helped to understand the structure-activity relationships and guide the optimization of these compounds as selective inhibitors. mdpi.com Similarly, thieno[3,2-c]pyridin-4-amine (B1356683) derivatives were identified as novel Bruton's tyrosine kinase (BTK) inhibitors, with docking studies providing insights into their binding interactions. acs.org Furthermore, thieno[3,2-b]pyridine-5-carboxamides have been investigated as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5), with docking used to understand their binding to the allosteric site. researchgate.net

Table 2: Key Molecular Docking Insights for Thienopyridine Derivatives

Target ProteinKey Interactions/FindingsReference
c-Met/VEGFR2Thieno[3,2-b]pyridine scaffold serves as a basis for dual inhibitors. nih.govresearchgate.net nih.govresearchgate.net
VEGFR-2Analysis of binding modes for 1-aryl-3-[(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas. nih.gov nih.gov
Haspin KinaseIdentification of selective inhibitors with variable binding modes. mdpi.com mdpi.com
BTKThieno[3,2-c]pyridin-4-amines identified as novel inhibitors. acs.org acs.org
mGlu5Thieno[3,2-b]pyridine-5-carboxamides act as negative allosteric modulators. researchgate.net researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable tools in drug discovery for predicting the activity of new compounds and for guiding the design of more potent molecules. Several QSAR studies have been conducted on thienopyridine and related thienopyrimidine derivatives to understand the structural requirements for their biological activities.

For instance, a 3D-QSAR study on a series of thienopyridine analogues as inhibitors of IKKβ, a key regulator in inflammatory diseases, was performed using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov The resulting models showed good predictive capability, with cross-validation coefficients (q²) of 0.671 for CoMFA and 0.647 for CoMSIA. nih.gov The contour maps from this analysis indicated that the presence of hydrophobic and electron-withdrawing groups at specific positions of the thienopyridine scaffold could enhance biological activity. nih.gov

Similar 3D-QSAR studies have been carried out on thieno[3,2-d]pyrimidines as inhibitors of phosphodiesterase IV (PDE IV) and phosphodiesterase 7 (PDE7). nih.govmdpi.com These studies provided statistically valid models that helped to identify the key steric, electrostatic, and hydrophobic features influencing the inhibitory potency. nih.govmdpi.com Another study focused on thieno[2,3-d]pyrimidin-4-yl hydrazone analogues as cyclin-dependent kinase 4 (CDK4) inhibitors, developing robust 3D-QSAR models to guide the design of more potent and selective compounds. nih.gov

A QSAR analysis was also performed on a series of pyrimidine (B1678525) derivatives, including thieno[2,3-d]pyrimidines, as VEGFR-2 inhibitors. nih.gov This study utilized multiple linear regression and artificial neural networks to build predictive models. While a specific QSAR model for thieno[3,2-b]pyridin-7-amine hydrochloride has not been reported, the existing studies on related scaffolds demonstrate the power of QSAR in predicting biological activity and guiding the design of new thienopyridine-based therapeutic agents.

Table 3: Representative Statistical Parameters from 3D-QSAR Studies on Thienopyridine Analogs

Study FocusMethodKey FindingsReference
IKKβ InhibitorsCoMFA0.671-Hydrophobic and electrostatic fields are crucial for activity. nih.gov
IKKβ InhibitorsCoMSIA0.647-Importance of electron-withdrawing groups. nih.gov
PDE IV InhibitorsCoMFA/CoMSIA--Statistically valid models for predicting affinity. mdpi.com
PDE7 InhibitorsCoMFA/CoMSIA--Elucidation of pharmacophore features for potency and selectivity. nih.gov
CDK4 InhibitorsCoMFA0.7240.965Identification of structural features to enhance activity and selectivity. nih.gov

Note: '-' indicates that the specific value was not provided in the abstract.

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By simulating the movements of atoms and molecules over time, MD can provide valuable insights into the conformational landscape, flexibility, and dynamics of a compound and its interactions with biological targets.

For thieno[3,2-b]pyridine systems, MD simulations can be used to explore the conformational preferences of the molecule in different environments, such as in solution or when bound to a protein. This is particularly important for understanding how the molecule adapts its shape to fit into a binding site. For example, a study on conformationally restricted thieno[3,2-d]pyrimidinones, which are related to thieno[3,2-b]pyridines, highlighted the importance of conformational freezing to achieve biological activity. mdpi.com

In the context of ligand-protein interactions, MD simulations can be used to assess the stability of a docked pose and to analyze the dynamics of the interactions. For instance, in a study of thieno[2,3-d]pyrimidine (B153573) derivatives as EGFR inhibitors, MD simulations were performed for 100 nanoseconds to confirm the stability of the most active compound within the EGFR active site. nih.gov The analysis of the root-mean-square deviation (RMSD) of the protein and ligand over the course of the simulation showed that the complex remained stable, supporting the docking results. nih.gov

MD simulations can also be used to study the intrinsic conformational propensities of molecules in their unbound state, which can influence their binding affinity to a target. nih.gov By understanding the flexibility and dominant conformations of thieno[3,2-b]pyridin-7-amine, researchers can better design derivatives with improved binding characteristics. While specific MD simulation studies focused solely on the conformational landscape of this compound are not widely available, the application of this technique to related thienopyrimidine kinase inhibitors demonstrates its utility in drug design and development. nih.gov

Table 4: Application of Molecular Dynamics Simulations in the Study of Thienopyridine-Related Systems

System StudiedSimulation GoalKey AnalysisFindingsReference
Thieno[2,3-d]pyrimidine-EGFR complexAssess binding stabilityRMSDThe ligand-protein complex was stable over the simulation time. nih.gov
Thieno[3,2-d]pyrimidinonesUnderstand conformational effectsConformational restrictionIdentified the biologically active conformer. mdpi.com
General PeptidesDetermine intrinsic conformational propensitiesRamachandran plotsContext can overwhelm intrinsic conformational preferences. nih.gov

Mechanistic Elucidation of Biological Interactions of Thieno 3,2 B Pyridin 7 Amine Derivatives in Vitro and Biochemical Contexts

Target Identification and Biochemical Pathway Modulation

The biological activities of thieno[3,2-b]pyridine (B153574) derivatives are underpinned by their ability to selectively interact with and modulate the function of specific protein targets, thereby interfering with key biochemical pathways.

Kinase Inhibition Profiles and Isoform Selectivity (e.g., atypical Protein Kinase C, Choline Kinase)

The thieno[3,2-b]pyridine scaffold has been identified as a template for developing highly selective kinase inhibitors. nih.gov The weak interaction of this core structure with the kinase hinge region allows for varied binding modes that maintain high selectivity across the kinome. nih.gov This has led to the development of ATP-competitive inhibitors that are not strictly ATP-mimetic, instead anchoring at the kinase back pocket. nih.gov This scaffold has been successfully used to generate selective inhibitors for underexplored protein kinases such as Haspin and Cyclin-dependent kinase-like kinases (CDKLs). nih.gov

Derivatives have also shown specific activity against Choline Kinase (CK), an enzyme involved in the deregulated synthesis of phosphatidylcholine in tumor cells. nih.gov In a study of 41 compounds with cationic heads including thieno[3,2-b]pyridine, researchers investigated the effect of bioisosteric changes on anticancer and inhibitory activity. nih.gov These compounds, designed as CK inhibitors, demonstrated that structural modifications significantly influence their enzymatic and antiproliferative effects. mdpi.com

While direct inhibition of atypical Protein Kinase C (aPKC) by thieno[3,2-b]pyridine derivatives is not extensively documented, a related scaffold, thieno[2,3-d]pyrimidine (B153573), has yielded potent and selective chemical inhibitors of aPKC isoforms ι and ζ. nih.gov A representative compound, CRT0066854, was shown to inhibit aPKC activity, highlighting the potential of thienopyrimidine and related scaffolds in targeting this kinase family. nih.gov

Enoyl-ACP Reductase (InhA) as a Specific Enzyme Target

Thieno[3,2-b]pyridinone derivatives have been identified as potent inhibitors of the NADH-dependent enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the type II fatty acid synthase (FAS-II) system of Mycobacterium tuberculosis (Mtb). nih.govmdpi.com The InhA enzyme is essential for the biosynthesis of mycolic acids, a key component of the mycobacterial cell wall. mdpi.com

A series of novel thieno[3,2-b]pyridinone derivatives were designed and synthesized, with several compounds showing potent anti-mycobacterial activity. nih.gov Compound 6c displayed a minimum inhibitory concentration (MIC) of 0.5-1 μg/mL against Mtb UAlRv. nih.gov Crucially, genomic sequencing of Mtb mutants resistant to compound 6c identified InhA as the specific target. nih.gov This indicates that these derivatives can directly target InhA, possibly without the need for prior activation, a common requirement for other anti-tubercular drugs like isoniazid. nih.gov Further in vitro assays confirmed that thieno[3,2-b]pyridinone derivatives inhibit the InhA enzyme. nih.govresearchgate.net

Phosphodiesterase (PDE7) Inhibition Mechanisms

While research on thieno[3,2-b]pyridine derivatives as phosphodiesterase (PDE) inhibitors is limited, studies on the closely related thienopyrimidine and thienopyrazole scaffolds have shown significant activity, particularly against PDE7. Thienopyrazole derivatives have been specifically identified for their PDE7 inhibitory activity. google.com Furthermore, 3D-QSAR studies on a series of 29 thieno[3,2-d]pyrimidines with affinity for PDE IV have been conducted to create statistically valid models for predicting compound affinity and designing more potent inhibitors. nih.gov These findings suggest that the broader thienopyridine/thienopyrimidine class of compounds holds potential for the development of selective PDE inhibitors, although specific mechanisms for thieno[3,2-b]pyridine derivatives against PDE7 require further elucidation.

In Vitro Efficacy Against Microbial and Cellular Models

The targeted biochemical modulation by thieno[3,2-b]pyridine derivatives translates into demonstrable efficacy in various cellular and microbial models, including antimicrobial and anticancer activities.

Antimicrobial Activity Against Bacterial and Fungal Strains

As established through the inhibition of the InhA enzyme, thieno[3,2-b]pyridinone derivatives exhibit potent activity against Mycobacterium tuberculosis. nih.gov Studies have shown that selected compounds from this class possess a narrow antibacterial spectrum, with no significant activity observed against other representative Gram-positive and Gram-negative bacteria or fungi. nih.gov

However, other variations of the scaffold show a different activity profile. A library of 4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives was evaluated for fungicidal properties. nih.gov Several of these compounds demonstrated promising antifungal activity against plant pathogenic fungi such as Cercospora arachidicola, Rhizoctonia solani, and Sclerotinia sclerotiorum, with EC50 values ranging from 4.61 to 6.66 μg/mL. nih.gov This indicates that modifications to the core structure can significantly alter the antimicrobial spectrum. For context, isomeric thieno[2,3-b]pyridine (B153569) derivatives have been synthesized and evaluated, showing promising activity against various bacterial and fungal strains. ekb.eg

Antiproliferative and Apoptotic Effects in Specific Cancer Cell Lines (e.g., HepG2, MCF-7, L1210)

Derivatives of the thieno[3,2-b]pyridine scaffold have demonstrated significant antiproliferative effects across a range of human tumor cell lines. A study on aminodi(hetero)arylamines in the thieno[3,2-b]pyridine series reported potent growth inhibitory effects. nih.govresearchgate.net One of the most promising compounds exhibited GI50 values between 1.30 and 1.63 µM in MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), A375-C5 (melanoma), and NCI-H460 (non-small cell lung cancer) cell lines. nih.govnih.gov

The mechanism behind this antiproliferative activity involves the induction of apoptosis. nih.gov Flow cytometry analysis of NCI-H460 cells treated with a lead compound revealed an alteration of the cell cycle profile, with a decrease in the percentage of cells in the G0/G1 phase. nih.govresearchgate.net Furthermore, Annexin V/Propidium iodide staining confirmed a statistically significant increase in the percentage of apoptotic cells, from approximately 4-6% in control groups to 36.6% in treated cells. nih.gov

While data on the L1210 (leukemia) cell line for the thieno[3,2-b]pyridine scaffold is scarce, related halogenated thieno[3,2-d]pyrimidines have been identified with antiproliferative activity against L1210 cells. nih.gov The two most active compounds in that study were found to induce apoptosis in the L1210 cell line. nih.gov

Antiproliferative Activity of Thieno[3,2-b]pyridine Derivatives
Compound ClassCell LineActivity MetricValue (µM)Reference
Aminodi(hetero)arylamineMCF-7GI501.30 - 1.63 nih.govnih.gov
Aminodi(hetero)arylamineHepG2GI501.30 - 1.63 nih.govnih.gov
Aminodi(hetero)arylamineA375-C5GI501.30 - 1.63 nih.govnih.gov
Aminodi(hetero)arylamineNCI-H460GI501.30 - 1.63 nih.govnih.gov
Antimicrobial Activity of Thieno[3,2-b]pyridine Derivatives
Compound ClassOrganism/StrainActivity MetricValue (µg/mL)Reference
Thieno[3,2-b]pyridinone (Compound 6c)Mycobacterium tuberculosis UAlRvMIC0.5 - 1.0 nih.gov
4,5,6,7-Tetrahydrothieno[3,2-b]pyridineC. arachidicolaEC504.61 - 6.66 nih.gov
4,5,6,7-Tetrahydrothieno[3,2-b]pyridineR. solaniEC504.61 - 6.66 nih.gov
4,5,6,7-Tetrahydrothieno[3,2-b]pyridineS. sclerotiorumEC504.61 - 6.66 nih.gov

Anti-angiogenic Mechanisms in In Vitro Models (e.g., Chick Chorioallantoic Membrane)

The thieno[3,2-b]pyridine scaffold is a key component of various derivatives investigated for their anti-angiogenic properties. A primary mechanism of action for these compounds is the inhibition of key signaling pathways involved in angiogenesis, the formation of new blood vessels. A significant target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase receptor that plays a crucial role in initiating endothelial cell proliferation and subsequent tumor vascularization. nih.gov For instance, substituted 7-(indol-5-yl)aminothieno[3,2-b]pyridines have been identified as potential inhibitors of VEGFR-2. nih.gov Other derivatives, such as substituted 7-arylethers of thieno[3,2-b]pyridine phenylacetylthioureas, have been shown to inhibit both VEGFR-2 and c-Met, another receptor tyrosine kinase involved in angiogenesis. mdpi.com

The chick chorioallantoic membrane (CAM) assay serves as a valuable in vivo model for assessing anti-angiogenic activity. researchgate.netehu.eus This model allows for the observation of blood vessel formation and the effects of therapeutic compounds on this process. In a notable study, a series of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates were synthesized and evaluated for their antitumor potential. nih.govmdpi.comnih.gov One of the most promising compounds from this series, methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate (referred to as compound 2e), demonstrated significant biological activity. nih.gov

This compound was shown to decrease the number of viable MDA-MB-231 triple-negative breast cancer cells and inhibit their proliferation. nih.govresearchgate.net Crucially, when tested in the CAM model, it effectively reduced the size of in ovo tumor grafts of these cancer cells, highlighting its anti-angiogenic potential in a living system. nih.govresearchgate.net

Table 1: In Vitro and In Ovo Effects of Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate
AssayCell LineObserved EffectReference
Cell Viability & ProliferationMDA-MB-231Decreased number of viable cells and reduced proliferation nih.govresearchgate.net
Cell Cycle AnalysisMDA-MB-231Increase in G0/G1 phase, decrease in S phase nih.gov
Chick Chorioallantoic Membrane (CAM) AssayMDA-MB-231 XenograftReduced tumor size of in ovo grafts nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies for Thieno[3,2-b]pyridin-7-amine (B12955) Scaffold

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For the thieno[3,2-b]pyridine scaffold and its isomers, SAR studies have provided critical insights for designing more potent and selective inhibitors for various biological targets.

For the related thieno[2,3-b]pyridine core, SAR studies have identified key structural features that determine activity. In one study focused on developing hepatic gluconeogenesis inhibitors, it was found that replacing a trifluoromethyl (CF3) group on the thienopyridine core led to improved potency. researchgate.netnih.gov This highlights the sensitivity of the scaffold's activity to substitutions. Similarly, for a series of thieno[2,3-d]pyrimidine derivatives designed as VEGFR3 inhibitors, 3D-Quantitative Structure-Activity Relationship (3D-QSAR) analyses were performed. mdpi.com These computational models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), identified that the urea (B33335) group, a benzene ring, and an N-methyl-4-(p-phenyl)piperazine group were necessary to enhance biological activity. mdpi.com

In the context of the thieno[3,2-d]pyrimidine (B1254671) scaffold, another related structure, SAR analysis revealed the importance of specific substituents for anticancer activity. It was observed that compounds incorporating a 4-chlorophenyl substituent on the thiophene (B33073) ring demonstrated impressive inhibitory effects against HeLa and HT-29 cell lines, whereas methyl substitutions in the aromatic portion resulted in no inhibitory effect. nih.gov

These examples from closely related heterocyclic systems underscore the principles that guide SAR for the thieno[3,2-b]pyridine framework. The potency and selectivity of these compounds are highly dependent on the nature and position of various substituents on the core structure.

Table 2: Summary of Key SAR Findings for Thienopyridine and Related Scaffolds
ScaffoldTarget/ActivityKey SAR FindingReference
Thieno[2,3-b]pyridineHepatic Gluconeogenesis InhibitionReplacing the CF3 group on the core improved potency. researchgate.netnih.gov
Thieno[2,3-d]pyrimidineVEGFR3 InhibitionUrea, benzene, and N-methyl-4-(p-phenyl)piperazine groups were crucial for activity. mdpi.com
Thieno[3,2-d]pyrimidineAnticancer ActivityA 4-chlorophenyl substituent was important for activity, while methyl groups were detrimental. nih.gov

Bioisosteric Design Principles Applied to Thieno[3,2-b]pyridine Frameworks

Bioisosteric design is a strategy used in medicinal chemistry to modify a lead compound by replacing a functional group with another that has similar physical or chemical properties, with the goal of enhancing potency, selectivity, or pharmacokinetic properties. researchgate.net This principle has been effectively applied to frameworks related to thieno[3,2-b]pyridine.

One key application of bioisosteric design is "scaffold hopping," where the central core of a known active compound is replaced with a structurally novel scaffold to discover new compounds with improved properties or to enter a new chemical space. nih.govresearchgate.net The thieno[3,2-d]pyrimidine scaffold, for example, has been investigated as a synthetic analog of deoxyvasicinone alkaloids, where the thiophene ring serves as a bioisosteric replacement for a benzene ring. nih.gov This scaffold hopping approach led to the development of novel compounds with anticancer properties. nih.govnih.gov

In the development of inhibitors for PI3K, a lipid kinase, researchers designed thieno[2,3-d]pyrimidine derivatives. During their optimization, they explored bioisosteric replacements for a hydroxyl (OH) group. tandfonline.com Interestingly, replacing the crucial 3-OH moiety with its classical bioisostere, an amino (NH2) group, resulted in a significant drop in activity, demonstrating that even subtle electronic and hydrogen-bonding differences between bioisosteres can have a profound impact on biological function. tandfonline.com This highlights the nuanced and empirical nature of bioisosteric design.

Emerging Applications and Research Horizons for Thieno 3,2 B Pyridin 7 Amine Architectures

Role in Chemical Probe Development for Biological Systems

The thieno[3,2-b]pyridine (B153574) scaffold is proving to be a valuable template for the design of chemical probes aimed at elucidating complex biological processes. These specialized molecules are designed to interact with specific biological targets, such as proteins, to help researchers understand their function and role in disease.

Recent research has highlighted the potential of thieno[3,2-b]pyridine derivatives as highly selective kinase inhibitors. nih.gov Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is often implicated in diseases like cancer. nih.govresearchgate.net The development of selective inhibitors is therefore a key area of research.

A notable study identified a series of inhibitors based on the thieno[3,2-b]pyridine core that demonstrate high selectivity for the kinase Haspin. nih.gov The weak interaction of the thieno[3,2-b]pyridine core with the kinase hinge region allows for unique binding modes that contribute to this high selectivity. nih.gov One such compound, MU1920, was identified as a quality chemical probe suitable for in vivo studies. nih.gov The ability to develop such selective probes from the thieno[3,2-b]pyridine scaffold underscores its importance in chemical biology for exploring the function of understudied protein kinases. nih.govresearchgate.net

Furthermore, the intrinsic fluorescence of some thieno[3,2-b]pyridine derivatives can be exploited for developing fluorescent probes. researchgate.net The photophysical properties of these compounds are sensitive to their molecular structure and environment, which can be harnessed to design probes that signal binding to a target molecule through changes in their fluorescence. rsc.orgrsc.org

Integration into Advanced Drug Delivery Systems (e.g., Nanocarriers, Magnetoliposomes)

The therapeutic potential of thieno[3,2-b]pyridine-based compounds has led to research into their formulation within advanced drug delivery systems to enhance their efficacy and targeting. A significant area of this research involves the use of nanocarriers, particularly magnetoliposomes.

Magnetoliposomes are lipid-based vesicles that encapsulate magnetic nanoparticles, allowing for magnetic guidance to a specific site in the body, such as a tumor. rsc.orgdntb.gov.ua This targeted delivery can increase the concentration of the drug at the desired location, potentially improving therapeutic outcomes while minimizing side effects.

A study investigating the use of magnetoliposomes as carriers for promising antitumor thieno[3,2-b]pyridin-7-arylamines demonstrated the successful encapsulation of these compounds. rsc.org Specifically, N-(3-methoxyphenyl)thieno[3,2-b]pyridin-7-amine and N-(2-methoxyphenyl)thieno[3,2-b]pyridin-7-amine were incorporated into magnetoliposomes containing superparamagnetic manganese ferrite (B1171679) nanoparticles with high encapsulation efficiencies (over 75%). rsc.orgrsc.org

These drug-loaded magnetoliposomes exhibited promising characteristics for future therapeutic applications. The study showed that the growth-inhibitory effects of the thienopyridine derivatives were maintained after encapsulation, with very low GI50 values in several human tumor cell lines. rsc.org The intrinsic fluorescence of the thienopyridine compounds was also utilized to study their interaction with the magnetoliposomes. rsc.orgrsc.org The development of these advanced drug delivery systems holds promise for a dual therapeutic approach, combining chemotherapy with magnetic hyperthermia, where the magnetic nanoparticles can also be used to generate heat to destroy cancer cells. dntb.gov.uamdpi.com

Potential in Organic Electronics and Materials Science (e.g., Organic Semiconductors)

The unique electronic structure of the thienopyridine scaffold makes it an attractive candidate for applications in organic electronics and materials science. The combination of the electron-donating thiophene (B33073) and electron-accepting pyridine (B92270) rings can be tuned to create materials with desirable semiconductor properties.

While research on thieno[3,2-b]pyridin-7-amine (B12955) hydrochloride specifically in organic electronics is still emerging, studies on related thieno[3,2-b]pyridine and thieno[3,2-b]thiophene (B52689) structures have demonstrated their potential as organic semiconductors. For instance, a bisisoindigo derivative incorporating a thieno[3,2-c]pyridine-4,6-dione subunit has been synthesized and shown to exhibit balanced ambipolar charge transport properties in organic field-effect transistors (OFETs), with hole and electron mobilities of 0.011 cm²/V·s and 0.015 cm²/V·s, respectively. rsc.org

Furthermore, soluble thieno[3,2-b]thiophene oligomers have been investigated as p-type organic semiconductors for thin-film transistor applications. rsc.org These materials, synthesized using palladium-catalyzed coupling reactions, demonstrated promising performance in top-contact OFET devices. rsc.org The design of these molecules often focuses on their self-assembly and solution processability, which are crucial for the fabrication of low-cost electronic devices. rsc.org

The potential for thieno[3,2-b]pyridine-based materials in this field is significant. The ability to modify the core structure and attach various functional groups allows for the fine-tuning of their electronic and optical properties. chemimpex.com This makes them promising building blocks for a new generation of organic electronic materials for applications in areas such as displays, sensors, and solar cells.

Future Directions and Interdisciplinary Perspectives in Thieno 3,2 B Pyridin 7 Amine Research

Development of Novel Retrosynthetic Strategies

Retrosynthetic analysis is a foundational technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. princeton.edu The future development of thieno[3,2-b]pyridin-7-amine (B12955) and its analogues will likely be driven by innovative retrosynthetic strategies that prioritize efficiency, modularity, and sustainability.

Modern synthetic approaches are moving beyond traditional linear syntheses towards more convergent and atom-economical methods. Key areas of development include:

Domino and Tandem Reactions: These reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in reducing steps, solvent waste, and purification efforts. For instance, domino reactions involving S-N2 → Thorpe–Ziegler → Thorpe–Guareschi sequences have been employed for the combinatorial synthesis of substituted thieno[3,2-b]pyridines. acs.org Similarly, tandem protocols using microwave irradiation have proven effective for creating thieno[2,3-b]pyridine-fused pyrimidinones. tandfonline.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for creating carbon-carbon bonds. This strategy has been successfully used to synthesize novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates from a methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate intermediate. mdpi.com Future strategies will likely focus on expanding the scope of coupling partners and developing more sustainable catalyst systems.

Metal-Free Transformations: To address the environmental and economic concerns associated with heavy metal catalysts, metal-free synthetic routes are gaining traction. A notable example is the acid-mediated denitrogenative transformation of fused 1,2,3-triazoles to produce thieno[2,3-c]pyridine (B153571) derivatives, which avoids the need for metal catalysts entirely. kuleuven.be

Scaffold Hopping and Isosteric Replacements: This strategy involves replacing a core molecular scaffold with another that maintains similar biological activity but may have improved properties. This approach led to the discovery of thieno[3,2-b]pyridine-5-carboxamide as a potent negative allosteric modulator of the mGlu5 receptor. nih.gov

Future retrosynthetic designs will increasingly incorporate these advanced strategies to enable the rapid and efficient synthesis of diverse libraries of thieno[3,2-b]pyridine (B153574) derivatives for biological screening.

Advanced Spectroscopic and Imaging Techniques for Real-Time Studies

Understanding the behavior of thieno[3,2-b]pyridin-7-amine and its derivatives within biological systems is crucial for elucidating their mechanisms of action. Advanced spectroscopic and imaging techniques are indispensable for these real-time studies.

Fluorescence Microscopy: The inherent fluorescence of some heterocyclic systems allows for their direct visualization in living cells. Two-photon fluorescence microscopy, for example, has been used to image HepG2 cells treated with novel thiophene-based pyridine (B92270) chromophores, demonstrating their potential for bio-imaging applications. rsc.org This technique could be applied to fluorescent derivatives of thieno[3,2-b]pyridine to track their subcellular localization and interaction with biological targets in real-time.

Mass Spectrometry-Based Techniques: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for metabolic profiling. A study on a novel thieno[2,3-b]pyridine (B153569) compound used a GC-MS coupled system to identify 21 metabolites, revealing that the compound's primary impact was on glycolysis/gluconeogenesis, pyruvate, and inositol (B14025) metabolism. nih.gov Such metabolomic studies can provide a global view of the cellular response to a compound, offering insights into its mechanism of action and potential off-target effects.

Advanced NMR Spectroscopy: While standard NMR techniques like 1H-NMR are routine for structural elucidation, more advanced methods can probe dynamic processes and intermolecular interactions. researchgate.net These could be used to study the binding of thieno[3,2-b]pyridine derivatives to their protein targets in solution.

The application of these sophisticated analytical methods will provide a deeper understanding of the pharmacodynamics and mechanism of action of thieno[3,2-b]pyridine-based compounds at the molecular and cellular levels.

Predictive Modeling and Machine Learning in Chemical Synthesis and Biology

Computational approaches are becoming increasingly integral to drug discovery and development, offering the ability to predict properties and guide experimental work, thereby saving time and resources.

Molecular Modeling and Docking: In silico molecular docking is a widely used technique to predict the binding orientation and affinity of a small molecule to a protein target. This has been applied extensively to the thienopyridine scaffold. For example, modeling studies suggested that 5-keto-tetrahydrothieno[2,3-b]quinolones-2-carboxamides bind to phosphoinositide-specific phospholipase C (PLC). worktribe.comnih.gov Similar studies have guided the design of thieno[2,3-d]pyrimidine (B153573) derivatives as PI3K inhibitors and thieno[2,3-b]pyridines as Pim-1 inhibitors. tandfonline.comnih.gov

Virtual Screening: This computational technique involves screening large libraries of virtual compounds against a biological target to identify potential hits. Virtual screening was instrumental in the initial discovery of thieno[2,3-b]pyridines targeting phosphoinositide-specific phospholipase C. nih.govrsc.org This approach can be used to explore vast chemical spaces and prioritize compounds for synthesis and testing.

Machine Learning and AI: Machine learning algorithms can be trained on existing datasets of chemical structures and biological activities to predict the properties of new, untested compounds. These models can predict everything from synthetic accessibility to ADME (absorption, distribution, metabolism, and excretion) properties and potential biological targets. As more data on thieno[3,2-b]pyridine derivatives becomes available, machine learning will play a crucial role in designing novel compounds with desired therapeutic profiles.

The integration of predictive modeling and machine learning will accelerate the discovery and optimization of new thieno[3,2-b]pyridine-based drug candidates.

Exploration of New Biological Targets (Pre-Clinical, In Vitro)

A significant area of future research for thieno[3,2-b]pyridin-7-amine and its analogues lies in the exploration of new biological targets. The thienopyridine scaffold has already demonstrated activity against a wide range of targets in pre-clinical and in vitro studies, suggesting a rich potential for further discoveries.

Several studies have highlighted the versatility of the thienopyridine core in interacting with various enzymes and receptors implicated in diseases like cancer:

Protein Kinases: Kinases are a major class of drug targets, particularly in oncology. Thienopyridine derivatives have shown inhibitory activity against several kinases, including VEGFR-2, which is involved in angiogenesis. wikipedia.org Other kinase targets identified for thienopyridine derivatives include Pim-1, PI3K, and RIPK2. tandfonline.comnih.govnih.gov A recent study identified the thieno[3,2-b]pyridine scaffold as an attractive template for developing highly selective inhibitors of underexplored protein kinases like Haspin. nih.gov

DNA Repair Enzymes: Targeting DNA repair pathways is a promising strategy for sensitizing cancer cells to chemotherapy. Thieno[2,3-b]pyridines have been investigated as inhibitors of tyrosyl-DNA phosphodiesterase 1 (TDP1), an enzyme involved in repairing DNA damage caused by topoisomerase I inhibitors. nih.gov

Phospholipase C (PLC): Several thieno[2,3-b]pyridine derivatives have been found to inhibit phosphoinositide-specific phospholipase C (PLC), a key enzyme in cellular signaling pathways that are often dysregulated in cancer. rsc.orgnih.gov

Other Targets: Research has also pointed to other potential targets for thienopyridines, including microtubule destabilizing agents and modulators of the mGlu5 receptor. nih.govmdpi.com

The table below summarizes some of the biological targets that have been investigated for various thienopyridine derivatives in pre-clinical and in vitro settings.

Biological TargetCompound Class/DerivativeTherapeutic AreaReference(s)
VEGFR-2Thieno[3,2-b]pyridine urea (B33335) moietyCancer (anti-angiogenesis) wikipedia.org
Phosphoinositide-specific phospholipase C (PLC)5-keto-tetrahydrothieno[2,3-b]quinolonesCancer worktribe.comnih.gov
Tyrosyl-DNA phosphodiesterase 1 (TDP1)Thieno[2,3-b]pyridinesCancer (chemosensitizer) nih.gov
Pim-1 kinase5-bromo-thieno[2,3-b]pyridinesCancer tandfonline.com
PI3KThieno[2,3-d]pyrimidine derivativesCancer nih.gov
RIPK2Thieno[2,3-d]pyrimidine derivativesInflammatory/Autoimmune Diseases nih.gov
Haspin KinaseThieno[3,2-b]pyridine derivativesCancer nih.gov
Enoyl-ACP reductase (InhA)Thieno[3,2-b]pyridinone derivativesTuberculosis nih.gov
mGlu5 ReceptorThieno[3,2-b]pyridine-5-carboxamideNeurological Disorders nih.gov
Microtubules3-Amino-thieno[2,3-b]pyridinesCancer mdpi.com

Future research will undoubtedly uncover new biological targets for this versatile scaffold, potentially expanding its therapeutic applications into new disease areas.

Synergistic Approaches in Combinatorial Chemistry and High-Throughput Screening

To efficiently explore the vast chemical space around the thieno[3,2-b]pyridine core, synergistic approaches combining combinatorial chemistry and high-throughput screening (HTS) are essential.

Combinatorial Chemistry: This field focuses on the rapid synthesis of large numbers of different but structurally related molecules, known as a chemical library. A domino reaction has been successfully used for the combinatorial synthesis of a library of substituted thieno[3,2-b]pyridines. acs.org The development of robust and versatile synthetic routes, as discussed in section 7.1, is crucial for generating high-quality chemical libraries of thieno[3,2-b]pyridine derivatives.

High-Throughput Screening (HTS): HTS involves the automated testing of large numbers of compounds for a specific biological activity. This allows for the rapid identification of "hits" from a chemical library. For example, derivatives of thieno[2,3-b]pyridine were tested for their antiproliferative activity against the NCI-60 panel of human tumor cell lines, which led to the identification of potent compounds with GI50 values in the nanomolar range. worktribe.comrsc.org

The synergy between combinatorial chemistry and HTS creates a powerful engine for drug discovery. By generating diverse libraries of thieno[3,2-b]pyridine analogues and rapidly screening them against a panel of biological targets, researchers can accelerate the identification of lead compounds for further development. Future efforts will likely involve the use of more complex biological assays in HTS, such as those using patient-derived cells or 3D organoids, to increase the physiological relevance of the screening results. nih.gov

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